Tert-butyl (1s,4s,5s)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
Overview
Description
Tert-butyl (1s,4s,5s)-5-amino-2-azabicyclo[222]octane-2-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1s,4s,5s)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the following steps:
Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.
Introduction of the amino group: The amino group can be introduced through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Esterification: The tert-butyl ester group can be introduced through an esterification reaction, where the carboxylic acid group reacts with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to form a nitro group or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives and other oxidized products.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Tert-butyl (1s,4s,5s)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (1s,4s,5s)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the bicyclic structure provides rigidity and specificity in binding. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (1s,4s,5s)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate: This compound has a hydroxyl group instead of an amino group, which affects its reactivity and applications.
Tert-butyl (1s,4s)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate: This compound has a ketone group, which also influences its chemical properties and uses.
Uniqueness
Tert-butyl (1s,4s,5s)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate is unique due to the presence of the amino group, which provides distinct reactivity and potential for forming various derivatives. Its bicyclic structure also contributes to its stability and specificity in binding interactions.
Properties
IUPAC Name |
tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-8-4-5-9(14)6-10(8)13/h8-10H,4-7,13H2,1-3H3/t8-,9-,10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFPHPJZXMHDLP-GUBZILKMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CC2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1C[C@@H]2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801133995 | |
Record name | rel-1,1-Dimethylethyl (1R,4R,5R)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801133995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638771-82-0 | |
Record name | rel-1,1-Dimethylethyl (1R,4R,5R)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638771-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-1,1-Dimethylethyl (1R,4R,5R)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801133995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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